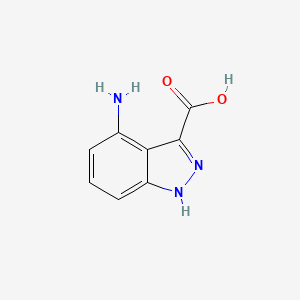

4-Amino-1H-indazole-3-carboxylic acid

Description

Historical Context and Evolution of Indazole Scaffolds in Medicinal Chemistry and Drug Discovery

The indazole ring system, which consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has been a subject of chemical investigation for over a century. mdpi.com Initially explored for their unique chemical properties and as synthetic intermediates, the therapeutic potential of indazole derivatives began to gain significant attention in the mid-20th century. One of the earliest examples of a marketed drug containing the indazole scaffold is Benzydamine, introduced in 1966 as a non-steroidal anti-inflammatory drug (NSAID). mdpi.comderpharmachemica.com This marked a pivotal moment, demonstrating the clinical viability of this heterocyclic system.

The evolution of indazole scaffolds in drug discovery has been characterized by a diversification of their therapeutic applications. Early research primarily focused on their anti-inflammatory properties. derpharmachemica.com However, subsequent decades of research have unveiled a much broader spectrum of biological activities, leading to the development of indazole-based drugs for a variety of conditions. This expansion was fueled by advancements in synthetic methodologies, which allowed for the creation of a vast library of substituted indazole derivatives, each with the potential for unique pharmacological profiles. The versatility of the indazole core, with its multiple sites for chemical modification, has enabled medicinal chemists to fine-tune the properties of these molecules to target specific biological pathways with greater precision.

Academic Significance and Broad Therapeutic Potential of Indazole Derivatives

The academic and industrial interest in indazole derivatives stems from their remarkable therapeutic versatility. nih.govchemrxiv.org Research has demonstrated that compounds incorporating the indazole scaffold exhibit a wide array of pharmacological activities. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral (including anti-HIV), and neuroprotective effects. derpharmachemica.comnih.govchemrxiv.orgresearchgate.net

A significant area of focus for indazole derivatives has been in the development of kinase inhibitors for cancer therapy. acs.org Several successful anticancer drugs, such as Axitinib, Pazopanib, and Entrectinib, are based on the indazole framework and function by targeting specific protein kinases involved in tumor growth and proliferation. derpharmachemica.comacs.org Beyond oncology, indazole derivatives have shown promise in treating cardiovascular diseases, with some compounds exhibiting anti-arrhythmic and cardioprotective properties. researchgate.net Furthermore, their activity as serotonin (B10506) receptor antagonists has led to the development of drugs like Granisetron, used to manage nausea and vomiting associated with chemotherapy. derpharmachemica.comresearchgate.net The broad therapeutic potential of indazole derivatives continues to be an active area of investigation, with ongoing research exploring their utility in areas such as neurodegenerative diseases and as antispermatogenic agents. nih.gov

The following table provides a summary of some key therapeutic applications of indazole derivatives:

| Therapeutic Area | Examples of Investigated Activities |

|---|---|

| Oncology | Kinase inhibition (e.g., VEGFR, PDGFR), anti-proliferative |

| Inflammation | Non-steroidal anti-inflammatory drug (NSAID) activity |

| Infectious Diseases | Antibacterial, antifungal, anti-HIV |

| Neurology | Serotonin receptor antagonism, neuroprotection |

Specific Research Focus on 4-Amino-1H-indazole-3-carboxylic Acid and its Analogues within the Indazole Framework

While the broader class of indazole derivatives has been extensively studied, the specific compound This compound represents a more niche area of contemporary chemical research. Its structure, featuring an amino group at the 4-position and a carboxylic acid at the 3-position of the indazole ring, presents a unique combination of functional groups that can be exploited for further chemical modification and targeted biological interactions.

Direct research on this compound itself is not extensively documented in publicly available literature. However, significant research has been conducted on its structural analogues, particularly those with substitutions at the amino and carboxylic acid moieties. These studies provide valuable insights into the potential applications and structure-activity relationships (SAR) of this particular indazole framework.

For instance, research into 1H-indazole-3-carboxamide derivatives, which can be synthesized from 1H-indazole-3-carboxylic acid, has yielded compounds with antimicrobial and anticancer activities. derpharmachemica.comresearchgate.net The synthesis of these carboxamides often involves coupling the parent carboxylic acid with various amines, highlighting the utility of the carboxylic acid group as a handle for creating diverse chemical libraries. derpharmachemica.com

Furthermore, the 3-aminoindazole scaffold is a key component in a number of potent kinase inhibitors. nih.gov For example, 3-amino-1H-indazol-6-yl-benzamides have been developed as inhibitors of kinases such as FLT3 and PDGFRα, which are implicated in certain cancers. nih.gov This suggests that the amino group at a position on the indazole ring can play a crucial role in binding to the active site of these enzymes.

The table below summarizes some of the research findings on analogues of this compound:

| Analogue Class | Research Focus | Key Findings |

|---|---|---|

| 1H-Indazole-3-carboxamides | Antimicrobial, Anticancer | Synthesis of novel derivatives with potential therapeutic activity. derpharmachemica.comresearchgate.net |

| 3-Amino-1H-indazol-6-yl-benzamides | Kinase Inhibition (FLT3, PDGFRα) | Development of potent and selective kinase inhibitors for cancer. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-4-2-1-3-5-6(4)7(8(12)13)11-10-5/h1-3H,9H2,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMNYKPYSDQJSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NN=C2C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Amino 1h Indazole 3 Carboxylic Acid and Its Diversified Analogs

Established Synthetic Pathways to the Indazole-3-carboxylic Acid Core

The synthesis of the 1H-indazole-3-carboxylic acid core is a foundational step for accessing a wide array of functionalized analogs. Over the years, chemists have developed several robust strategies, each with distinct advantages concerning starting materials, scalability, and reaction conditions.

Ring-Closing Reactions and Cyclization Strategies

Cyclization reactions are a cornerstone of heterocyclic chemistry, and the formation of the indazole ring is no exception. A common strategy involves the intramolecular cyclization of appropriately substituted phenyl derivatives. One established method begins with the ring opening of isatin (B1672199) (an indole-1,2-dione) in an aqueous alkali to form an aminophenylglyoxylic acid, which then undergoes reductive cyclization to yield 1H-indazole-3-carboxylic acid. researchgate.net Another prominent pathway involves the cyclization of an aryl hydrazine (B178648) under acidic conditions to afford the indazole acid. researchgate.net

More contemporary methods utilize transition-metal-catalyzed C-H bond functionalization followed by cyclization. For instance, a cobalt(III)-catalyzed cascade reaction involving azobenzenes and aldehydes can produce N-aryl-2H-indazoles. researchgate.netnih.gov This process proceeds through the formation of a cobaltacycle intermediate, which, after migratory insertion of the aldehyde and protonation, releases an alcohol intermediate that cyclizes to furnish the indazole ring. researchgate.net Another innovative approach is the intramolecular cyclization of picrylhydrazone to form an indazole derivative, a strategy noted for preparing energetic materials. nih.gov

| Cyclization Strategy | Starting Material(s) | Key Reagents/Conditions | Product Type | Reference(s) |

| Reductive Cyclization | Isatin | 1. Aqueous NaOH 2. Diazotization 3. Reduction | 1H-Indazole-3-carboxylic acid | researchgate.netuni-osnabrueck.de |

| Acid-Catalyzed Cyclization | Aryl hydrazine | Acidic conditions | 1H-Indazole-3-carboxylic acid | researchgate.net |

| C-H Activation/Cyclization | Azobenzene, Aldehyde | Cobalt(III) catalyst, Acetic acid | N-Aryl-2H-indazoles | researchgate.netnih.gov |

| Intramolecular Cyclization | Picrylhydrazone | Heat/Solvent | Substituted Indazole | nih.gov |

| Reductive Cyclization | 2-Nitrophenylacetic acid derivatives | Iron, NH4Cl | 1H-Indazole-3-carboxylates | nih.gov |

Diazotization-Mediated Approaches to Indazole Formation

Diazotization reactions represent a classical and highly efficient method for constructing the indazole nucleus. nih.govnbinno.com This approach typically involves the transformation of an aromatic amine into a diazonium salt, which subsequently undergoes an intramolecular cyclization to form the pyrazole (B372694) ring fused to the benzene (B151609) ring. nih.gov

A key example is the diazotization of o-toluidine (B26562) with sodium nitrite (B80452) in acetic acid, where the resulting diazonium species cyclizes by involving the adjacent methyl group to yield 1H-indazole. researchgate.net For the direct synthesis of 1H-indazole-3-carboxylic acid, a common precursor is a 2-amino-phenylacetic acid derivative. uni-osnabrueck.de For example, N-acetyl-o-aminophenylacetic acid derivatives can be cyclized using sodium nitrite or tert-butyl nitrite to generate 1H-indazole-3-carboxylic acid amides or esters. uni-osnabrueck.denih.gov Similarly, the process can start from isatin, which is hydrolyzed to an amino phenylglyoxylic acid; this intermediate is then diazotized and reductively cyclized to form the final acid. researchgate.netuni-osnabrueck.de The utility of diazotization is highlighted by its efficiency and versatility in producing a range of indazole derivatives. nih.gov

Transition Metal-Catalyzed Coupling Reactions for Indazole Ring Construction

Modern organic synthesis has been significantly advanced by the advent of transition metal catalysis, which has provided novel and efficient routes to the indazole core. google.com These methods often feature high atom economy and functional group tolerance. nih.gov Catalysts based on rhodium, palladium, copper, and cobalt have all been successfully employed. researchgate.netgoogle.comchemicalbook.com

One notable strategy is the Rh(III)/Cu(II)-catalyzed sequential C-H bond activation and intramolecular annulation of ethyl benzimidates with nitrosobenzenes. chemicalbook.com A palladium-catalyzed approach involves the Buchwald-Hartwig intramolecular cyclization of a hydrazone intermediate, which is formed from the reaction of isocyanides and 2-iodo-N-arylbenzohydrazonoyl chlorides, to produce 1-arylindazole-3-carboxamides with high regioselectivity. derpharmachemica.com

Cobalt(III) catalysis has also emerged as a powerful tool. nih.gov Cationic cobalt complexes can catalyze the synthesis of N-aryl-2H-indazoles from azobenzenes and a wide variety of aldehydes in a one-step process that can be performed on the benchtop. nih.gov Furthermore, palladium catalysts are used in the synthesis of 3-amino-1H-indazoles from ortho-haloaryl hydrazines. google.comjocpr.com

| Catalytic System | Starting Materials | Reaction Type | Product | Reference(s) |

| Rh(III)/Cu(II) | Imidates, Nitrosobenzenes | C-H Activation/Annulation | 1H-Indazole derivatives | chemicalbook.com |

| Palladium/Cesium Carbonate | Isocyanide, Hydrazonoyl Chloride | Buchwald-Hartwig Cyclization | 1-Arylindazole-3-carboxamides | derpharmachemica.com |

| Cobalt(III)/Acetic Acid | Azobenzene, Aldehyde | C-H Addition/Cyclization | N-Aryl-2H-indazoles | researchgate.netnih.gov |

| Palladium | o-Haloaryl hydrazine | Cyclization | 3-Aminoindazoles | jocpr.com |

| Rhodium(III) | Ketoxime ethers, Sulfonamide | C-H Amination/N-N Bond Formation | Indazole derivatives | chemicalbook.com |

Diazonium-Free Preparations of Indazole-3-carboxylic Acid

While diazotization is a powerful tool, the potential instability of diazonium salts has driven the development of diazonium-free synthetic routes, which are often safer and more easily scalable. researchgate.net A notable diazonium-free method for preparing 1H-indazole-3-carboxylic acid starts from commercially available phenylhydrazine (B124118) and benzaldehyde (B42025). researchgate.net

This three-step process involves:

Hydrazone Formation: Phenylhydrazine reacts with benzaldehyde to form benzaldehyde phenylhydrazone. researchgate.net

Acylation: The hydrazone is then treated with oxalyl chloride to yield an intermediate. researchgate.net

Friedel-Crafts Cyclization and Rearrangement: This intermediate undergoes an AlCl₃-mediated Friedel-Crafts reaction to form a benzylideneaminoisatin, which is subsequently hydrolyzed and rearranged to produce the desired 1H-indazole-3-carboxylic acid. researchgate.net

This route avoids the use of potentially hazardous diazonium intermediates, making it an attractive option for large-scale industrial synthesis. researchgate.net

Regioselective Synthesis of 4-Amino-1H-indazole-3-carboxylic Acid

The synthesis of the specific regioisomer this compound requires careful control of substituent placement on the aromatic ring. A logical and effective strategy involves a multi-step sequence starting with a pre-functionalized aniline (B41778) derivative, followed by indazole ring formation, C3-carboxylation, and final functional group transformation.

A plausible synthetic pathway is as follows:

Formation of 4-Nitro-1H-indazole: The synthesis can commence with 2-methyl-3-nitroaniline. Treatment of this substrate with sodium nitrite in glacial acetic acid induces a diazotization reaction followed by an intramolecular cyclization to yield 4-nitro-1H-indazole in high yield. derpharmachemica.com

N-Protection and C3-Carboxylation: The 4-nitro-1H-indazole is then N-protected, for example, with a (2-Chloromethoxy-ethyl)-trimethyl-silane (SEM) group. beilstein-journals.org The protected indazole can undergo regioselective lithiation at the C3 position using a strong base like n-butyl lithium, followed by quenching with carbon dioxide (CO₂) to install the carboxylic acid group. Subsequent deprotection would yield 4-nitro-1H-indazole-3-carboxylic acid. beilstein-journals.org

Reduction of the Nitro Group: The final step is the selective reduction of the nitro group to an amine. This transformation can be effectively achieved using reagents such as anhydrous stannous chloride (SnCl₂) in alcohol or through catalytic hydrogenation. researchgate.netresearchgate.netnih.gov This reduction yields the target molecule, this compound. Catalytic hydrogenation is a clean method for this conversion. nih.gov

This sequence ensures the correct placement of both the amino group at C4 and the carboxylic acid at C3, demonstrating a regioselective approach to the target compound.

Strategic Functionalization and Derivatization Approaches for this compound Analogs

The this compound scaffold possesses multiple reactive sites—the C4-amino group, the C3-carboxylic acid, and the N1-H of the indazole ring—making it a versatile platform for creating diverse chemical libraries.

Derivatization of the Carboxylic Acid: The C3-carboxylic acid is a versatile handle for modification. sigmaaldrich.com

Amide Formation: It can be readily converted into a wide range of amides by coupling with various primary or secondary amines. Standard coupling agents such as N-Hydroxybenzotriazole (HOBT) and (3-Dimethylamino-propyl)-ethyl-carbodiimide (EDC·HCl) or 2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) are effective for this transformation. beilstein-journals.org

Ester Formation: Esterification can be achieved by reacting the acid with an alcohol under acidic conditions (e.g., with H₂SO₄ in methanol (B129727) or ethanol).

Functionalization of the Amino Group: The C4-amino group can be acylated or alkylated to introduce further diversity, although care must be taken to control reactivity between the amino and carboxylic acid groups, often requiring protection strategies.

Functionalization of the Indazole Ring:

N-Alkylation/N-Arylation: The indazole nitrogen can be alkylated or arylated. Regioselectivity between the N1 and N2 positions is a critical consideration. The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1 regioselectivity for various substituted indazoles. Copper-catalyzed N-arylation with aryl halides is another effective method.

Ring Halogenation: The indazole ring can be halogenated to provide handles for further cross-coupling reactions. For instance, iodination can be performed using iodine and a base like KOH in DMF. The resulting halo-indazoles are valuable intermediates for Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl substituents.

The combination of these derivatization strategies allows for the systematic modification of the this compound core, enabling the exploration of structure-activity relationships for various applications.

| Functionalization Site | Reaction Type | Reagents | Resulting Moiety | Reference(s) |

| C3-Carboxylic Acid | Amide Coupling | Amines, EDC·HCl, HOBT, HATU | Carboxamide | beilstein-journals.org |

| C3-Carboxylic Acid | Esterification | Alcohols, H₂SO₄ | Carboxylic Ester | |

| N1-Indazole Nitrogen | N-Alkylation | Alkyl Halide, NaH, THF | N1-Alkyl Indazole | |

| N1-Indazole Nitrogen | N-Arylation | Aryl Halide, CuI | N1-Aryl Indazole | |

| Indazole Ring (e.g., C3) | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted Indazole |

N-Alkylation and N-Arylation of the Indazole Nitrogen Atoms

The substitution at the N1 and N2 positions of the indazole ring is a primary method for structural diversification. Direct alkylation of N-unsubstituted indazoles often yields a mixture of N1 and N2 isomers, making regioselective synthesis a significant challenge. beilstein-journals.org The ratio of these isomers is influenced by the nature of the electrophile, the solvent, and the base used.

Recent studies have focused on controlling this regioselectivity. For instance, the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate with various tosylates in the presence of cesium carbonate (Cs₂CO₃) has been shown to produce N1-substituted products with excellent yields (>90%). beilstein-journals.org Density Functional Theory (DFT) calculations suggest that a chelation mechanism involving the cesium cation, the N2-nitrogen, and the C3-ester group favors the formation of the N1 product. beilstein-journals.org In contrast, different conditions can favor the N2 isomer.

N-arylation reactions are also crucial. The preparation of 1-arylindazole-3-carboxylic acids has been achieved through routes starting from the reaction of lead tetraacetate with α-(arylhydrazono)phenylacetates. beilstein-journals.org These methods provide access to a different class of analogs with distinct biological profiles.

Table 1: Regioselective N-Alkylation of Indazole Derivatives

| Indazole Substrate | Alkylating Agent | Base/Solvent | Predominant Isomer | Yield | Reference |

|---|---|---|---|---|---|

| Indazole-3-carboxylic acid methyl ester | Methyl iodide | NaH / DMF | N1-methyl | 55% | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Various alkyl tosylates | Cs₂CO₃ / DMF | N1-alkyl | >90% | beilstein-journals.org |

This table summarizes conditions for achieving regioselective N-alkylation on the indazole core.

Amide Bond Formation at the C3-Carboxylic Acid Moiety

The carboxylic acid at the C3 position is a key handle for derivatization, most commonly through amide bond formation. This transformation is fundamental in medicinal chemistry for creating compounds with improved pharmacological properties, such as the antitumor agent Entrectinib, which features a 1H-indazole-3-amide structure. nih.gov

Standard amide coupling protocols involve activating the carboxylic acid. A common method begins with the esterification of the C3-carboxylic acid, followed by reaction with hydrazine hydrate (B1144303) to form a key intermediate, 1H-indazole-3-carboxylic acid hydrazide. samipubco.com This hydrazide can then be coupled with various substituted aryl acids using coupling agents like O-(7-Azabenzotriazole-1-Yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) in the presence of a base such as Diisopropylethylamine (DIPEA) to yield the desired N'-acyl-1H-indazole-3-carbohydrazides. samipubco.com

The direct amidation of carboxylic acids is also possible, though it can be challenging. While the reaction of a carboxylic acid and an amine is thermodynamically favorable, it often requires activation of the carboxylic acid to proceed at a reasonable rate. nih.govchemrxiv.org Biocatalytic approaches using Amide Bond Synthetases (ABSs) are emerging as a sustainable alternative, as they can directly couple carboxylic acids and amines in an aqueous medium, often requiring only a small excess of the amine partner. nih.gov

Table 2: Synthesis of Indazole-3-Carboxamide Derivatives

| Starting Material | Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|

| 1H-Indazole-3-carboxylic acid hydrazide | Aryl acids, HATU, DIPEA | N'-(Aroyl)-1H-indazole-3-carbohydrazide | Not specified | samipubco.com |

| 4-cyanobenzoic acid | 4-morpholino-1H-indazol-3-amine | 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile | Not specified | researchgate.net |

This table highlights different strategies for forming amide bonds at the C3-position of the indazole ring.

Esterification and Subsequent Hydrolysis for Carboxylic Acid Precursors

Esterification of the C3-carboxylic acid is a common and vital step, serving both as a protecting group strategy and as a pathway to precursors for amides and other derivatives. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄), is a widely used method. bohrium.comsamipubco.com For example, 1H-indazole-3-carboxylic acid can be refluxed in methanol with a catalytic amount of H₂SO₄ to produce the corresponding methyl ester. samipubco.comgoogle.com Other reagents like phosphorus oxychloride (POCl₃) have also been shown to be effective catalysts for this transformation. acs.org

These ester intermediates, such as methyl 4-amino-1H-indazole-3-carboxylate, are stable compounds that can undergo further modifications, like the N-alkylation described previously. nih.govrsc.org

The ester group can be readily converted back to the carboxylic acid through hydrolysis. This is typically achieved by heating the ester in the presence of a base like sodium hydroxide (B78521) (NaOH), followed by acidification. nih.govgoogle.comresearchgate.net This esterification-hydrolysis sequence provides a flexible route for manipulating the indazole core while preserving the reactive carboxylic acid functionality for later-stage diversification. A practical, large-scale synthesis of 1H-indazole-3-carboxylic acid has been demonstrated via the hydrolysis of its methyl ester (prepared from 2-nitrophenylacetic acid) using aqueous NaOH, achieving a near-quantitative yield. google.com

Electrophilic Aromatic Substitution on the Indazole Ring System for Diversification

Further diversification of the this compound scaffold can be achieved via electrophilic aromatic substitution (SEAr) on the benzene portion of the bicyclic ring system. chemicalbook.com These reactions, including halogenation and nitration, introduce substituents at the C5, C6, and C7 positions, profoundly influencing the molecule's properties.

Halogenation: Direct halogenation of indazoles is a powerful tool for creating intermediates for cross-coupling reactions. chim.it While halogenation often occurs at the C3 position, specific conditions allow for regioselective substitution on the benzene ring. A notable example is the direct C7-bromination of 4-sulfonamido-1H-indazoles using N-bromosuccinimide (NBS). nih.gov This method provides the 7-bromo derivative with high regioselectivity. The resulting 7-bromoindazoles are valuable precursors for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl groups at the C7 position. nih.gov Similarly, iodination of a 6-bromo-1H-indazole at C3, followed by Suzuki coupling at the C6 position, demonstrates another route for functionalizing the benzene ring. rsc.org

Nitration: The introduction of a nitro group (NO₂) onto the indazole ring is another key SEAr reaction. masterorganicchemistry.com The position of nitration is highly dependent on the reaction conditions and the existing substituents. For instance, the nitration of precursor molecules like 1-alkoxy-2-acetylaminobenzenes can be directed to either the 4- or 5-position (corresponding to the 6- or 7-position of the resulting indazole) by carefully choosing the nitrating agent and conditions. researchgate.net Studies have also reported the synthesis of various nitro-indazoles, such as 4-nitro, 5-nitro, and 6-nitro derivatives, although 7-nitro-1H-indazole appears to be less reactive under certain conditions. nih.gov

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental SEAr reactions for forming C-C bonds. nih.gov However, their application to the electron-rich and complex indazole system, particularly one bearing an amino group, can be challenging due to potential side reactions and catalyst deactivation. While intramolecular Friedel-Crafts reactions have been used to construct fused pyrazole systems, researchgate.net direct intermolecular reactions on the 4-amino-1H-indazole core are less commonly reported in the literature, often requiring specific enzymatic or multi-step approaches. chemrxiv.org

Exploration of Green Chemistry Principles in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indazoles to develop more sustainable and environmentally benign processes. benthamdirect.comrsc.org These approaches focus on reducing waste, avoiding hazardous reagents, and utilizing alternative energy sources.

Several green methodologies for indazole synthesis have been reported:

Use of Green Solvents and Catalysts: An efficient method for the halogenation of 2H-indazoles has been developed using water as the solvent, which is environmentally friendly. nih.gov Other approaches utilize ammonium (B1175870) chloride as a mild, low-cost acid catalyst in ethanol, often employing a solvent-minimal "grinding" protocol. samipubco.com The use of natural catalysts, such as lemon peel powder, has also been explored for the synthesis of 1H-indazoles under ultrasound irradiation. researchgate.net

Alternative Energy Sources: Visible light has been used to induce a metal-free, deoxygenative cyclization of o-carbonyl azobenzenes to form 2H-indazoles with high yields and selectivity. rsc.org This photochemical method avoids the need for metal catalysts and harsh reducing agents. Ultrasound irradiation is another alternative energy source that has been shown to promote the efficient synthesis of 1H-indazoles, often leading to good yields in shorter reaction times compared to conventional heating. researchgate.net

Biocatalysis: As mentioned previously, enzymes like Amide Bond Synthetases (ABSs) offer a green route for forming amide bonds directly from carboxylic acids and amines in aqueous solutions, avoiding the need for stoichiometric coupling reagents and organic solvents. nih.gov

These green approaches represent a significant step towards the sustainable production of this compound and its derivatives, aligning with the growing demand for environmentally responsible chemical manufacturing. bohrium.com

Comprehensive Spectroscopic and Advanced Structural Characterization of 4 Amino 1h Indazole 3 Carboxylic Acid Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H and ¹³C NMR spectra of 4-Amino-1H-indazole-3-carboxylic acid derivatives are characterized by distinct chemical shifts that are indicative of the electronic environment of each nucleus. In a typical ¹H NMR spectrum, the aromatic protons of the indazole ring system would appear in the downfield region, generally between δ 7.0 and 8.5 ppm. The position of these signals is influenced by the nature and position of substituents on the ring. The amino group protons would likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

Table 1: Representative ¹H and ¹³C NMR Data for Indazole Derivatives Note: Data presented is for related indazole structures and serves as a reference.

| Compound | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|

| 1H-Indazole | ¹H | 13.1 (NH), 8.10, 7.78, 7.58, 7.36, 7.13 |

For complex substituted indazoles, one-dimensional NMR spectra can be challenging to interpret fully due to overlapping signals. Two-dimensional (2D) NMR techniques are indispensable for establishing atomic connectivity and confirming the specific regioisomer.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the indazole ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) : HMQC correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the placement of substituents on the indazole ring by observing correlations between the protons of a substituent and the carbons of the ring.

The synthesis and characterization of various N-1 and N-2 substituted indazole esters and carboxylic acids have been successfully achieved with the aid of these multinuclear NMR techniques for the structural assignment of the isomers. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close in space, regardless of whether they are connected through chemical bonds. This is particularly valuable for determining the stereochemistry of molecules. For derivatives of this compound that may have stereocenters or exhibit atropisomerism, NOESY can provide crucial information about the relative orientation of different parts of the molecule. For instance, NOE correlations between protons on a substituent and protons on the indazole ring can help to define the conformation of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the amino, carboxylic acid, and indazole functional groups.

N-H stretching : The amino group (NH₂) would typically exhibit two bands in the region of 3300-3500 cm⁻¹.

O-H stretching : The carboxylic acid hydroxyl group would show a broad absorption band from approximately 2500-3300 cm⁻¹.

C=O stretching : The carbonyl of the carboxylic acid would give a strong, sharp peak around 1700-1725 cm⁻¹.

C=C and C=N stretching : The aromatic ring and indazole system would have characteristic absorptions in the 1450-1600 cm⁻¹ region.

N-H bending : The amino group would also show a bending vibration around 1600 cm⁻¹.

The FT-IR spectrum for the related ligand 1H-Indazole-4-carboxylic acid has been reported. researchgate.net

Table 2: Expected FT-IR Absorption Bands for this compound Note: These are general ranges and the exact positions can vary.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (NH₂) | Stretch | 3300-3500 |

| Carboxylic Acid (OH) | Stretch | 2500-3300 (broad) |

| Carboxylic Acid (C=O) | Stretch | 1700-1725 |

| Aromatic Ring (C=C) | Stretch | 1450-1600 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), it is possible to distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₈H₇N₃O₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm its elemental formula. HRMS data has been reported for various indazole derivatives, confirming their calculated molecular formulas.

X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Architecture

While spectroscopic methods provide information about the connectivity and functional groups, single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles.

For derivatives of this compound, X-ray diffraction can unambiguously confirm the substitution pattern on the indazole ring. Furthermore, it reveals the supramolecular architecture, which is the arrangement of molecules in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonding. In the case of this compound, hydrogen bonds would be expected to form between the carboxylic acid groups (forming dimers) and between the amino groups and other hydrogen bond acceptors in the crystal. The crystal structure of the related 1-Methyl-1H-indazole-3-carboxylic acid shows that the molecules form inversion dimers via pairs of O—H⋯O hydrogen bonds. researchgate.net The study of such crystal structures is crucial for understanding the physical properties of the solid material and for crystal engineering.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1H-Indazole |

| 1-Methyl-1H-indazole-3-carboxylic acid |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In the context of this compound, the spectrum is primarily governed by the electronic structure of the indazole ring, which acts as the core chromophore, and is significantly modulated by the attached amino (-NH₂) and carboxylic acid (-COOH) functional groups.

The indazole moiety is a ten-π electron aromatic heterocyclic system. This extended π-conjugated system is responsible for strong absorptions in the UV region, primarily due to π → π* transitions. Studies on the parent compound, indazole-3-carboxylic acid, indicate that it undergoes phototransformations upon UV irradiation at wavelengths around 260 nm, suggesting that the principal absorption bands for this core structure lie in this region.

The introduction of substituents onto the indazole ring alters the electronic properties and, consequently, the UV-Vis absorption spectrum.

Amino Group (-NH₂): The amino group at the 4-position acts as a potent auxochrome. The nitrogen atom's lone pair of electrons can participate in resonance with the indazole ring's π-system. This extension of conjugation delocalizes the π electrons over a larger area, which decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, a bathochromic shift (or red shift) to longer wavelengths is expected for the π → π* transitions compared to the unsubstituted indazole-3-carboxylic acid. Furthermore, the presence of the non-bonding electrons on the nitrogen atom introduces the possibility of n → π* transitions, which are typically weaker in intensity than π → π* transitions.

The resulting UV-Vis spectrum of this compound is a composite of these effects. It is expected to show intense absorption bands corresponding to the π → π* transitions of the highly conjugated system, likely shifted to wavelengths longer than 260 nm, and weaker, lower-energy bands corresponding to n → π* transitions.

Table 1: Expected Electronic Transitions in this compound

| Transition Type | Involved Orbitals | Chromophore/Functional Group | Expected Spectral Region | Characteristics |

| π → π | π (bonding) → π (antibonding) | Indazole ring, Carbonyl (C=O) | UV (200-400 nm) | High intensity (large molar absorptivity, ε) |

| n → π | n (non-bonding) → π (antibonding) | Amino group (-NH₂), Indazole Nitrogens, Carbonyl Oxygen (C=O) | UV/Visible (>300 nm) | Low intensity (small molar absorptivity, ε) |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique that determines the mass percentage composition of elements (primarily carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared against the theoretically calculated percentages derived from the compound's proposed molecular formula. A close agreement between the found and calculated values serves as a crucial validation of the compound's empirical and molecular formula, confirming its elemental composition and purity.

For this compound, the molecular formula is established as C₈H₇N₃O₂. The theoretical elemental composition is calculated based on the atomic masses of its constituent elements.

Molecular Formula: C₈H₇N₃O₂

Molecular Weight: 177.16 g/mol

Theoretical Calculation:

%C = (8 × 12.011) / 177.16 × 100 = 54.24%

%H = (7 × 1.008) / 177.16 × 100 = 3.98%

%N = (3 × 14.007) / 177.16 × 100 = 23.72%

%O = (2 × 15.999) / 177.16 × 100 = 18.06%

In a typical research setting, a newly synthesized batch of this compound would be subjected to elemental analysis. The experimentally determined percentages ("Found") would be expected to be within ±0.4% of the calculated values to confirm the structure.

While specific experimental data for this compound is not presented, data for the parent compound, 1H-Indazole-3-carboxylic acid (C₈H₆N₂O₂), illustrates the application of this method. derpharmachemica.com

Table 2: Elemental Analysis Data Comparison

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) derpharmachemica.com |

| This compound | C₈H₇N₃O₂ | C | 54.24 | N/A |

| H | 3.98 | N/A | ||

| N | 23.72 | N/A | ||

| 1H-Indazole-3-carboxylic acid | C₈H₆N₂O₂ | C | 59.26 | 59.22 |

| H | 3.73 | 3.71 | ||

| N | 17.28 | 17.25 | ||

| Note: "Found (%)" values are for the representative compound 1H-Indazole-3-carboxylic acid and serve as an example of typical experimental results. N/A = Not Available. |

Computational and Theoretical Investigations of 4 Amino 1h Indazole 3 Carboxylic Acid and Its Biological Interactions

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational feasibility for studying medium to large-sized molecules. researchgate.net It is employed to investigate the electronic structure and properties of compounds by calculating the electron density rather than the complex many-electron wavefunction. thaiscience.info For derivatives of indazole, DFT has been successfully used to determine optimized geometries, analyze vibrational frequencies, and explore electronic properties like molecular orbitals and electrostatic potentials. nih.govnih.gov

Geometry optimization is a fundamental computational step that seeks the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. researchgate.net Using DFT methods, typically with a basis set like B3LYP/6-311G(d,p), the bond lengths, bond angles, and dihedral angles of a molecule are systematically adjusted to find a minimum on the potential energy surface. thaiscience.info

For the indazole core, studies on related structures reveal key structural features. For instance, the benzimidazole (B57391) ring in similar heterocyclic structures is shown to have a planar structure. mdpi.com In a DFT study on 2,2′-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl)diacetic acid, the optimized structure showed the two carboxylate groups were out of the plane of the benzo[d]imidazol-2(3H)-one moiety by approximately 69°. mdpi.com For 4-Amino-1H-indazole-3-carboxylic acid, such calculations would precisely define the planarity of the bicyclic indazole system and the orientation of the amino and carboxylic acid substituents relative to the ring.

Table 1: Representative Optimized Geometrical Parameters for a Related Indazole Structure (Note: Data is illustrative for a related benzimidazole structure, as specific optimized geometry for this compound is not available in the provided sources.)

| Parameter | Bond | Length (Å) / Angle (°) |

| Bond Length | C=O | ~1.216 |

| Bond Angle | C-N-C | ~125.7° |

| Dihedral Angle | O-C-C-N | ~69° |

| Data derived from a study on 2,2′-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl)diacetic acid. mdpi.com |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. thaiscience.info A small energy gap suggests a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

In computational studies of related aromatic amines and heterocyclic compounds, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. thaiscience.infonih.gov For this compound, the electron-donating amino group would be expected to significantly contribute to the HOMO, while the electron-withdrawing carboxylic acid group would influence the LUMO. The computed HOMO-LUMO energy demonstrates that charge exchange takes place within the molecule. nih.gov

Table 2: Illustrative Frontier Orbital Energies and Energy Gaps for Related Aniline (B41778) Compounds

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| p-Nitroaniline | -6.5911 | -2.7004 | 3.8907 |

| p-Aminobenzonitrile | -5.99 | -1.39 | 4.60 |

| p-Isopropylaniline | -5.7402 | -0.4434 | 5.2968 |

| Data calculated at the B3LYP/6-311G(d,p) level. thaiscience.info |

The energy gap values indicate that p-isopropylaniline is more stable, while p-nitroaniline is the most reactive of the three. thaiscience.info

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. ugm.ac.id It plots the electrostatic potential onto the molecule's electron density surface, identifying regions prone to electrophilic and nucleophilic attack. thaiscience.inforesearchgate.net Red-colored regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored regions represent positive potential (electron-poor), which are sites for nucleophilic attack. ugm.ac.id

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the amino group, indicating these are the primary sites for electrophilic attack and hydrogen bonding interactions. thaiscience.infougm.ac.id

Positive Potential (Blue): Located around the acidic proton of the carboxylic acid and the hydrogen atoms of the amino group, highlighting them as sites for nucleophilic attack. ugm.ac.id

This analysis helps in understanding how the molecule interacts with biological targets like receptor binding pockets. ugm.ac.id

DFT calculations can accurately predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds. nih.gov Infrared (IR) frequencies can be calculated to help assign vibrational modes observed in experimental spectra. nih.gov

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govacs.org These theoretical calculations can confirm experimental assignments and help distinguish between different isomers, such as N-1 versus N-2 substituted indazoles. nih.govacs.org For N-substituted indazoles, the ¹³C chemical shifts are notably different between isomers, with the C3 signal being a useful probe to determine the substitution position. nih.gov

Table 3: Experimental ¹³C-NMR Chemical Shifts (δ in ppm) for 1H-Indazole Carboxylic Acids in DMSO-d₆ (Note: Data is for the parent indazole carboxylic acid structures without the 4-amino group.)

| Compound | C3 | C3a | C4 | C5 | C6 | C7 | C7a |

| 1H-Indazole-3-carboxylic acid | 141.6 | 122.9 | 127.3 | 122.1 | 128.0 | 111.4 | 140.2 |

| 1H-Indazole-5-carboxylic acid | 143.1 | 123.6 | 123.0 | 123.0 | 129.8 | 110.1 | 143.1 |

| 1H-Indazole-6-carboxylic acid | 143.8 | 123.5 | 121.3 | 129.5 | 123.5 | 113.8 | 141.5 |

| Data from a study on the synthesis and characterization of indazole derivatives. researchgate.net |

Global reactivity descriptors are quantitative measures of a molecule's reactivity and stability, derived from the HOMO and LUMO energies. thaiscience.info

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

A high electrophilicity index indicates a greater susceptibility to nucleophilic attack. thaiscience.info These parameters provide a quantitative framework for comparing the reactivity of different molecules. thaiscience.info

Table 4: Calculated Global Reactivity Descriptors for a Related Compound (p-Aminoaniline)

| Parameter | Value (eV) |

| Ionization Potential (I) | 4.6019 |

| Electron Affinity (A) | -0.000 |

| Electronegativity (χ) | 2.3009 |

| Chemical Hardness (η) | 2.3009 |

| Electrophilicity Index (ω) | 1.1504 |

| Nucleophilicity Index (N) | 4.9973 |

| Data calculated at the B3LYP/6-311G(d,p) level. thaiscience.info |

Theoretical calculations can predict thermochemical properties such as the standard molar enthalpy of formation (ΔfHm°). researchgate.net These values are crucial for understanding the thermodynamic stability of a compound. High-level ab initio methods like G3(MP2)//B3LYP can yield gas-phase enthalpies of formation that compare well with experimental results. researchgate.net

Studies on indazole derivatives show the influence of different substituents on the molecule's stability. For example, the experimental gas-phase enthalpy of formation for 1H-indazole-3-carboxylic acid has been determined, providing a baseline for the parent structure. researchgate.net Comparing this to amino-substituted indazoles reveals the energetic contribution of the amino group. For instance, calculations show that 6-aminoindazole is the most thermodynamically stable among the aminoindazole isomers. researchgate.net

Table 5: Experimental Standard Molar Enthalpies of Formation (Gas Phase) for Related Indazoles

| Compound | ΔfHm°(g) / kJ·mol⁻¹ |

| Indazole | 186.1 ± 1.8 |

| 1H-Indazole-3-carboxylic acid | -201.7 ± 2.4 |

| 6-Aminoindazole | 121.95 ± 0.63 |

| Data obtained from experimental calorimetry and thermogravimetry. researchgate.net |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this involves placing a candidate ligand, such as an indazole derivative, into the binding site of a target protein. This method is instrumental in understanding structure-activity relationships (SAR) and prioritizing compounds for synthesis and biological testing. Numerous studies have employed molecular docking to investigate indazole scaffolds as inhibitors for a variety of protein targets, particularly protein kinases, which are frequently implicated in cancer. biotech-asia.orgnih.gov

A primary output of molecular docking is the prediction of the binding pose of a ligand within the active site of a protein and the estimation of its binding affinity, often expressed as a scoring function or in units of energy (e.g., kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

While specific docking studies on this compound are not extensively detailed in publicly available literature, research on closely related indazole scaffolds provides significant insight into their potential as enzyme inhibitors. For instance, computational investigations of novel indazole molecules as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis, have demonstrated strong binding affinities. In one such study, designed indazole scaffolds showed favorable binding scores against VEGFR-2, indicating their potential as potent inhibitors. biotech-asia.org Another virtual screening study aimed at discovering new VEGFR-2 inhibitors identified a hit compound with a remarkable docking value of -14.08 Kcal/mol. benthamdirect.com These findings underscore the capacity of the indazole core to be effectively accommodated within kinase active sites.

Table 1: Examples of Predicted Binding Affinities for Indazole Scaffolds against Kinase Targets This table presents data from studies on various indazole derivatives to illustrate typical binding affinity predictions.

| Indazole Scaffold/Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Designed Indazole Scaffold (SOT) | VEGFR-2 (PDB: 4AGD) | -6.88 | biotech-asia.org |

| Designed Indazole Scaffold (SMO) | VEGFR-2 (PDB: 4AGD) | -6.99 | biotech-asia.org |

| Virtual Screening Hit (Compound C1) | VEGFR-2 | -14.08 | benthamdirect.com |

| 3-Carboxamide Indazole (8y) | Renal Cancer Receptor (PDB: 6FEW) | -10.12 | rsc.org |

Beyond predicting affinity, molecular docking elucidates the specific non-covalent interactions that anchor a ligand in the protein's active site. For indazole derivatives, a common and critical interaction is hydrogen bonding between the indazole nitrogen atoms and residues in the "hinge region" of protein kinases.

Table 2: Examples of Key Intermolecular Interactions for Indazole Derivatives This table summarizes interactions observed in docking studies of various indazole compounds with their respective protein targets.

| Indazole Derivative Class | Protein Target | Key Interacting Residues | Interaction Types | Reference |

|---|---|---|---|---|

| 6-Arylindazoles | JAK2 | Leu932, Glu930, Glu898, Met929 | Hydrogen Bonding, Hydrophobic | nih.gov |

| N-substituted indazoles | p38α MAPK | Met109, Asp168, Tyr35 | Hydrogen Bonding, Cation-π | acs.org |

| 1H-Indazole Amides | ERK1/2 | Not Specified | Enzymatic and Cellular Activity | nih.gov |

| 1H-Indazoles | IDO1 | Heme, Hydrophobic Pockets A & B | Metal Coordination, Hydrophobic | nih.gov |

Virtual screening is a powerful computational strategy that involves the docking of large libraries of chemical compounds against a target protein to identify potential "hits" with high predicted binding affinity. This approach is significantly faster and more cost-effective than high-throughput experimental screening. The indazole scaffold has been successfully employed in virtual screening campaigns to identify novel inhibitors for various therapeutic targets.

In one study, virtual screening experiments using AutoDock software led to the identification of indazole derivatives as small-molecule inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a promising anti-cancer target. benthamdirect.com Another research effort utilized structure-based virtual screening to identify indazole derivatives as selective inhibitors of JAK2 over JAK1. nih.gov Furthermore, a campaign to find new VEGFR-2 inhibitors used the FDA-approved indazole-containing drug Axitinib as a template to screen the PubChem library, successfully identifying novel and potent lead compounds. benthamdirect.com These examples demonstrate the utility of virtual screening in leveraging the favorable binding properties of the indazole core to discover new and potent enzyme inhibitors.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Target Complexes

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the physical movements of atoms and molecules over time, allowing researchers to assess the stability of a ligand within the binding pocket and observe conformational changes in both the ligand and the protein. nih.govmdpi.com This technique is crucial for validating docking poses and understanding the dynamic nature of the binding event.

Studies on indazole derivatives have utilized MD simulations to confirm the stability of computationally predicted complexes. A comprehensive study on indazole-3-carboxylic acid and its metal complexes as inhibitors of nitric oxide (NO) synthase used MD simulations to prove that the inhibitors remained stably bound in the docking region throughout the simulation. researchgate.net The Root Mean Square Deviation (RMSD) of the protein and ligand coordinates over time is a key metric; a stable RMSD value suggests the complex has reached equilibrium and is not undergoing major structural changes. researchgate.net In another study, MD simulation of a potent indazole derivative targeting HIF-1α showed good binding efficiency and stability in the active site. nih.gov Analysis of Root Mean Square Fluctuation (RMSF) can further pinpoint which parts of the protein-ligand complex are flexible and which are stable. mdpi.com

Theoretical Insights into Reaction Mechanisms and Tautomerism of Indazole Carboxylic Acids

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the electronic structure, stability, and reactivity of molecules. These theoretical methods are invaluable for studying phenomena like tautomerism and reaction mechanisms, which can be challenging to probe experimentally.

The indazole ring system exhibits annular tautomerism, existing in two primary forms: the 1H-indazole and the 2H-indazole. researchgate.net Theoretical calculations have consistently shown that for the parent indazole and many of its derivatives, the 1H-tautomer is thermodynamically more stable than the 2H form. researchgate.netacs.org This stability is a key factor influencing which isomer is predominantly formed in chemical syntheses and which form interacts with biological targets. Computational studies on various substituted indazoles have been performed at different levels of theory, such as B3LYP/6-31G**, to establish the most stable tautomeric form, with results generally aligning well with experimental data. nih.gov

Furthermore, theoretical calculations have been used to elucidate the mechanisms of reactions involving indazoles. A detailed study of the reaction between NH-indazoles and formaldehyde (B43269) in aqueous acid was supported by calculations at the B3LYP/6-311++G(d,p) level. acs.orgnih.gov These calculations helped to rationalize the observed product distribution, confirming the greater stability of the N1-substituted product over the N2-substituted isomer and providing a sound theoretical basis for the experimental findings. acs.org

Preclinical Biological Activity Profiling and Mechanistic Studies of 4 Amino 1h Indazole 3 Carboxylic Acid Derivatives

Anti-Oncogenic Activity

Receptor Tyrosine Kinase (RTK) Inhibition (e.g., AXL, FGFR, VEGFR)

Derivatives of the indazole core have demonstrated notable inhibitory activity against several receptor tyrosine kinases (RTKs) that are pivotal in cancer progression.

AXL Inhibition: The AXL receptor tyrosine kinase is a promising target in cancer therapy due to its role in tumor development and drug resistance. ed.ac.uknih.gov While specific studies on 4-amino-1H-indazole-3-carboxylic acid derivatives targeting AXL are not prevalent in the provided results, the broader class of indazole-based compounds has been explored. For instance, some kinase inhibitors show activity against AXL, although often as a secondary target to others like VEGFR2. ed.ac.uk The development of potent and selective AXL inhibitors is an active area of research, with compounds like 4-oxo-1,4-dihydroquinoline-3-carboxamides and 3-aminopyrazole (B16455) derivatives showing promise. nih.govnih.govacs.org One such 3-aminopyrazole derivative, compound 6li, demonstrated a potent AXL inhibitory IC50 value of 1.6 nM. nih.gov

FGFR Inhibition: The fibroblast growth factor receptor (FGFR) family is another critical target in oncology. nih.gov 1H-indazol-3-amine derivatives have been identified as potent FGFR inhibitors. nih.govnih.gov For example, compound 2a, which features a 2,6-difluoro-3-methoxyphenyl group, showed significant inhibitory activity against FGFR1 (less than 4.1 nM) and FGFR2 (2.0±0.8 nM). nih.gov This compound also demonstrated antiproliferative effects in KG1 and SNU16 cell lines. nih.gov Docking studies of a related derivative, 27a, revealed that the 3-aminoindazole group binds to the ATP binding site of FGFR1. nih.gov

VEGFR Inhibition: Vascular endothelial growth factor receptor (VEGFR) is a key mediator of angiogenesis, a crucial process for tumor growth. Diaryl thiourea (B124793) derivatives of 1H-indazole-3-amine have been investigated as multi-kinase inhibitors, including for VEGFR-2. nih.gov Docking studies suggest that the amine group of the 1H-indazol-3-amine in the most potent derivative, 100a, forms a hydrogen bond with Asp1046 of VEGFR-2. nih.gov

Serine/Threonine Kinase Inhibition (e.g., Aurora Kinases)

The development of inhibitors for serine/threonine kinases, such as Aurora kinases, is a key strategy in cancer research. nih.gov While the provided search results highlight the general importance of indazole derivatives as kinase inhibitors, specific data on this compound derivatives as Aurora kinase inhibitors is not detailed. However, the broader class of indazole derivatives has been successfully developed into inhibitors for various kinases, including those involved in cell cycle regulation. nih.gov

Other Enzyme Inhibition Relevant to Cancer Pathways (e.g., IDO1, PDK1)

IDO1 Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immune-regulatory enzyme and a significant target in cancer immunotherapy. nih.govnih.gov Several indazole derivatives have been developed as IDO1 inhibitors. nih.govnih.govmdpi.com A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated for their inhibitory activities against both IDO1 and tryptophan 2,3-dioxygenase (TDO). nih.gov Compound 35 from this series displayed an IC50 value of 0.74 μM for IDO1 inhibition in an enzymatic assay and also showed in vivo antitumor activity. nih.gov Another study focused on 1H-indazole-6-amine derivatives, with compound 9f showing potent antiproliferative activity in human colorectal cancer cells. researchgate.net Additionally, N′-hydroxyindazolecarboximidamides have been explored as a novel structural scaffold for IDO1 inhibitors. mdpi.com

PDK1 Inhibition: Information regarding the inhibition of 3-phosphoinositide-dependent protein kinase 1 (PDK1) by this compound derivatives was not found in the provided search results.

Immunomodulatory and Anti-Inflammatory Activities

Indazole derivatives have demonstrated significant immunomodulatory and anti-inflammatory properties. nih.govnih.gov Coordination compounds of indazole-3-carboxylic acid with transition metals have shown anti-inflammatory effects by inhibiting nitric oxide production in macrophages. nih.gov

Modulation of Calcium Release-Activated Calcium (CRAC) Channels

The calcium release-activated calcium (CRAC) channel is crucial for immune cell function, and its modulation represents a therapeutic target for immune-related diseases. nih.govnih.gov Indazole-3-carboxamides have been identified as potent CRAC channel blockers. nih.gov Structure-activity relationship studies revealed that the specific regiochemistry of the 3-carboxamide is critical for activity. nih.gov For instance, the indazole-3-carboxamide 12d actively inhibits calcium influx with a sub-µM IC50, while its reverse amide isomer 9c is inactive. nih.gov Another study identified 1-(cyclopropylmethyl)-N-(3-fluoropyridin-4-yl)-1H-indazole-3-carboxamide (compound 4k) as a selective CRAC channel blocker with an IC50 of 4.9 μM. nih.gov

Cyclooxygenase (COX) Inhibition

While specific studies focusing exclusively on this compound derivatives as direct cyclooxygenase (COX) inhibitors are not extensively detailed in the reviewed literature, the broader class of indazole compounds is recognized for significant anti-inflammatory properties. researchgate.netnih.gov Anti-inflammatory, or anti-phlogistic, activity is a known characteristic of various aminoindazole derivatives. bohrium.com This activity is often mechanistically linked to the inhibition of COX enzymes, which are central to the inflammatory cascade. The established anti-inflammatory profile of the indazole scaffold suggests that its derivatives, including those of this compound, represent a promising area for the development of novel COX inhibitors. Further investigation is required to isolate and characterize the specific COX-inhibitory potential and selectivity (COX-1 vs. COX-2) of these compounds.

Nitric Oxide Synthase (NOS) Inhibition (via Metal Complexes)

Information regarding the inhibition of nitric oxide synthase (NOS) specifically through metal complexes of this compound is not prominent in the available literature. However, studies on related indazole structures demonstrate a clear capacity for NOS inhibition. For instance, research on 7-monosubstituted and 3,7-disubstituted indazoles has identified potent inhibitors of nitric oxide synthases. It was found that substitution with a bromine atom at the C-3 position of the indazole heterocycle can enhance inhibitory effects tenfold. Mechanistic studies revealed that the inhibition of nitric oxide formation by these indazole derivatives is competitive against both the substrate and the cofactor (6R)-5,6,7,8-tetrahydro-l-biopterin (H4B). Furthermore, potent indazole-based inhibitors were shown to strongly inhibit the NADPH oxidase activity of neuronal NOS (nNOS). nih.gov

Anti-Microbial Efficacy (Antibacterial, Antifungal, Antiparasitic)

The indazole nucleus is a key structural motif in compounds possessing a wide array of antimicrobial activities, including antibacterial, antifungal, and antiparasitic properties. researchgate.netnih.gov Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. nih.govnih.gov For example, certain 4-bromo-1H-indazole derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ. nih.gov While broad-spectrum activity is noted, some derivatives exhibit targeted efficacy. In one study, specific 1H-indazole derivatives demonstrated significant antifungal activity against the plant pathogens Pythium aphanidermatum and Rhizoctonia solani. nih.gov The antiparasitic potential of indazole derivatives has also been reported, adding to their diverse anti-infective profile. researchgate.net

The following table summarizes the antimicrobial activities of various heterocyclic compounds related to the indazole scaffold, illustrating the potential of this chemical class.

| Compound Class | Organism(s) | Activity/Metric |

| 1,3-Diphenyl Pyrazole (B372694) Derivatives | Acinetobacter baumannii | MIC as low as 4 µg/mL |

| Pyrazole Derivatives | Candida albicans, Aspergillus nigra | MIC of 50 µg/ml |

| 1H-Indazole Derivatives | Pythium aphanidermatum | EC50 = 16.75 µg/mL |

| 1H-Indazole Derivatives | Rhizoctonia solani | EC50 = 19.19 µg/mL |

Data sourced from references nih.govnih.govresearchgate.net. MIC: Minimum Inhibitory Concentration; EC50: Half maximal effective concentration.

Neurological and Neurodegenerative Disease Research (e.g., Nicotinic α-7 Receptor Agonism, Cholinesterase Inhibition)

Indazole derivatives have emerged as promising candidates for the treatment of neurodegenerative conditions like Alzheimer's disease. nih.gov Research has focused on developing multitarget agents that can address the complex pathology of such diseases. nih.govtandfonline.com Specifically, 5-substituted indazole derivatives have been engineered as potent inhibitors of key enzymes implicated in Alzheimer's progression: acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase 1 (BACE-1). nih.govtandfonline.com

One study detailed a series of thiazoloindazole-based compounds that were selective AChE inhibitors. nih.gov The most effective compound from this series, derivative Tl45b, exhibited a superior inhibitory profile with a very low IC50 value. nih.gov Structure-activity relationship (SAR) analysis revealed that derivatives featuring a bis(trifluoromethyl)phenyl-triazolyl group showed the most promising activity against AChE. nih.gov In addition to enzyme inhibition, certain indazole derivatives have demonstrated neuroprotective effects against Aβ-induced cell death in human neuroblastoma cell lines and have shown anti-inflammatory and antioxidant properties, further supporting their therapeutic potential. nih.govtandfonline.com

| Compound Series | Target Enzyme | Most Potent Derivative | IC50 Value |

| Thiazoloindazole-based Derivatives | Acetylcholinesterase (AChE) | Tl45b | 0.071 ± 0.014 µM |

| 5-Substituted Indazoles | Acetylcholinesterase (AChE) | Compound 6 | Significant Inhibition Noted |

| 5-Substituted Indazoles | Acetylcholinesterase (AChE) | Compound 7 | Significant Inhibition Noted |

Data sourced from references tandfonline.comnih.gov. IC50: Half maximal inhibitory concentration.

Metabolic Disorder Interventions (e.g., Glucagon (B607659) Receptor Antagonism for Type 2 Diabetes)

A significant area of investigation for indazole derivatives is in the management of type 2 diabetes mellitus (T2DM). researchgate.net The strategy revolves around the antagonism of the glucagon receptor (GCGR), which plays a key role in elevating plasma glucose levels. researchgate.netresearchgate.net By blocking the action of glucagon, these antagonists can reduce excessive hepatic glucose production, a hallmark of the diabetic state. researchgate.net

Researchers have successfully designed and synthesized novel, potent indazole- and indole-based glucagon receptor antagonists (GRAs). nih.gov Structure-activity relationship (SAR) studies have been focused on modifying the C3 and C6 positions of the indazole core to optimize potency and pharmacokinetic profiles. nih.gov For example, a series of indazole-based β-alanine derivatives were identified as potent GCGR antagonists with excellent pharmacokinetic properties in preclinical species. researchgate.net In an acute glucagon challenge test in dogs, one such compound significantly inhibited the glucagon-mediated increase in blood glucose. researchgate.net Similarly, another GRA demonstrated oral activity in a humanized GCGR mouse model, effectively blunting glucose excursion. nih.gov

Investigation of Cellular and Molecular Mechanisms of Action

The diverse biological activities of this compound derivatives are underpinned by their interaction with a variety of cellular and molecular targets.

Anticancer Mechanisms: In oncology research, indazole derivatives have been shown to induce apoptosis (programmed cell death) and affect the cell cycle. One compound was found to exert its effects by inhibiting Bcl2 family members and interfering with the p53/MDM2 pathway. mdpi.com Other derivatives function as potent enzyme inhibitors, targeting critical proteins like anaplastic lymphoma kinase (ALK), Cyclin-dependent kinase 2, and indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in immune response evasion by tumors. nih.govnih.gov

Neurodegenerative Disease Mechanisms: As detailed previously (Section 5.4), the primary mechanism in neurodegenerative disease research is the inhibition of key enzymes such as AChE, BuChE, and BACE-1. nih.govnih.gov By blocking these enzymes, the derivatives aim to restore neurotransmitter balance and reduce the formation of amyloid plaques, which are central to the pathology of Alzheimer's disease. nih.govacs.org

Metabolic Disorder Mechanisms: The intervention in type 2 diabetes is achieved through the direct antagonism of the glucagon receptor (GCGR). nih.govresearchgate.net This blockade of glucagon signaling disrupts the pathway that leads to hepatic glucose production. researchgate.netresearchgate.net Interestingly, this pharmacological inhibition can also lead to secondary effects, such as altering amino acid metabolism and ureagenesis.

Antimicrobial Mechanisms: The antibacterial action of some indazole derivatives has been linked to the inhibition of FtsZ, a protein crucial for bacterial cell division. nih.gov For other derivatives, a proposed mechanism involves the inhibition of protein synthesis by binding to the ribosome, thereby preventing the formation of peptide bonds between amino acids.

Structure Activity Relationship Sar Elucidation and Preclinical Lead Optimization Strategies for 4 Amino 1h Indazole 3 Carboxylic Acid Derivatives

Correlating Structural Modifications with Modulated Biological Activity

The biological activity of 4-amino-1H-indazole-3-carboxylic acid derivatives can be significantly altered by modifying its core structure. Structure-activity relationship (SAR) studies have systematically explored how changes to different parts of the molecule—the indazole core, the amino group at position 4, and the carboxylic acid at position 3—impact therapeutic efficacy.

For instance, in the development of inhibitors for p21-activated kinase 1 (PAK1), a promising target for anticancer drugs, the 1H-indazole-3-carboxamide scaffold was identified as a potent starting point. nih.gov SAR analysis revealed that introducing a hydrophobic ring into a specific deep pocket of the kinase and adding a hydrophilic group into the solvent-exposed region were critical for high inhibitory activity and selectivity. nih.gov

In another example, SAR studies on indazole-3-carboxamides as blockers of the calcium-release activated calcium (CRAC) channel, which is involved in mast cell activation and inflammatory responses, highlighted several key structural features. The regiochemistry of the amide linker was found to be a critical determinant of activity. nih.govnih.gov Modifications to the substituents on the indazole ring and the amide moiety led to significant variations in potency, with specific derivatives showing sub-micromolar efficacy in inhibiting calcium influx. nih.gov

The following table summarizes key SAR findings for different indazole derivative series targeting various biological targets.

| Target | Scaffold | Key Structural Modification | Impact on Biological Activity | Reference Compound Example |

| PAK1 | 1H-Indazole-3-carboxamide | Substitution of a hydrophobic ring in the back pocket and a hydrophilic group in the solvent region. | Critical for high inhibitory activity (IC50 = 9.8 nM) and selectivity. | Compound 30l |

| CRAC Channel | 1-(2,4-dichlorobenzyl)-indazole-3-carboxamide | Regiochemistry of the -CO-NH-Ar amide linker. | Essential for inhibitory activity; the reverse amide isomer was inactive. | Compound 12d |

| STAT3 | N-methylglycinamide scaffold with indazole moiety | Isosteric replacement of 4-substituted benzoic acid with 3-substituted phenylacetic acid. | Remarkably decreased in vitro activity. | Compound 2d |

| FGFR Kinases | 1H-Indazole | Introduction of various substituents guided by fragment-led design. | Resulted in inhibitors with IC50 values in the micromolar range and high ligand efficiency. | Compound 106 |

Impact of Substituent Position and Electronic Effects on Target Interactions

Electron-withdrawing groups, such as a nitro group (-NO2), can increase the acidity of a nearby carboxylic acid, which may enhance interactions with positively charged residues in a binding pocket. libretexts.org Conversely, electron-donating groups, like a methyl group (-CH3), can increase electron density and favor different types of interactions. libretexts.org

Studies on synthetic cannabinoid receptor agonists (SCRAs) with an indazole core have systematically examined the effect of halogenation at various positions. For SCRAs with a substitution at the C5 position of the indazole core, analogs containing fluorine demonstrated the lowest EC50 values, indicating higher potency. researchgate.net Furthermore, regioselectivity studies have shown that substituents at the C7 position, such as -NO2 or -CO2Me, can direct alkylation to the N2 position of the indazole ring, whereas other substitutions favor N1 alkylation. researchgate.net This precise control over substituent placement is essential, as N1- and N2-alkylated regioisomers can exhibit vastly different pharmacological profiles.

The electronic properties of substituents also affect the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. mdpi.com Lowering the HOMO-LUMO energy gap by adding strong electron-withdrawing groups can be advantageous for charge transport and optoelectronic properties, which, while more relevant to materials science, demonstrates the fundamental impact of electronic effects on molecular characteristics. mdpi.comnih.gov

Stereochemical and Regiochemical Influence on Pharmacological Profiles

Stereochemistry, the three-dimensional arrangement of atoms, and regiochemistry, the specific placement of functional groups, are critical factors that dictate the pharmacological profile of indazole derivatives.

A striking example of regiochemical importance is found in the development of indazole-3-carboxamides as CRAC channel blockers. nih.gov SAR studies demonstrated that the orientation of the amide linker is fundamental for activity. The indazole-3-carboxamide derivative 12d actively inhibits calcium influx with a sub-micromolar IC50. In stark contrast, its "reverse amide" isomer, 9c , where the positions of the CO and NH groups are swapped, is completely inactive even at high concentrations. nih.gov This highlights an unprecedented requirement for this specific 3-carboxamide regiochemistry among known CRAC channel inhibitors. nih.gov

Stereochemistry also plays a vital role. In the optimization of STAT3 inhibitors, analogs with an (R)-configuration consistently showed stronger potency compared to their corresponding (S)-enantiomers. acs.org This difference in activity between stereoisomers underscores the importance of a precise three-dimensional fit within the target's binding site for optimal interaction and inhibition. Similarly, in the development of serotonin (B10506) 5-HT4 receptor ligands, specific N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives were identified as potent and selective antagonists, with their specific stereochemical and regiochemical arrangement being key to their efficacy and selectivity. nih.gov